1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine
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Overview
Description
1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine is an organic compound that features a piperidine ring substituted with a 2-bromophenylsulfonyl group and a thiophen-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine typically involves multiple steps, starting with the preparation of the key intermediates One common route involves the sulfonylation of 2-bromophenyl with a suitable sulfonyl chloride, followed by the nucleophilic substitution of the resulting sulfonyl chloride with piperidine
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and etherification steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine can undergo various types of chemical reactions, including:
Oxidation: The thiophen-3-yloxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The 2-bromophenylsulfonyl group can be reduced to the corresponding phenylsulfonyl group.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylsulfonyl derivatives.
Substitution: Various substituted phenylsulfonyl derivatives.
Scientific Research Applications
1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonyl and thiophenyl groups.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl and thiophenyl groups can participate in various interactions, such as hydrogen bonding or π-π stacking, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine
- 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine
- 1-((2-Methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine
Uniqueness
1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the combination of the sulfonyl and thiophenyl groups provides a unique structural framework that can be exploited for various applications.
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-4-thiophen-3-yloxypiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S2/c16-14-3-1-2-4-15(14)22(18,19)17-8-5-12(6-9-17)20-13-7-10-21-11-13/h1-4,7,10-12H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXKGCACUNNHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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